molecular formula C8H10N2O2S3 B15282379 3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione

3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione

Cat. No.: B15282379
M. Wt: 262.4 g/mol
InChI Key: XJOGRFKEUVLGDP-UHFFFAOYSA-N
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Description

3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-pentanedione with a thiadiazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring or the pentanedione moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can result in a wide range of functionalized thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological processes, such as DNA replication and protein synthesis, which are essential for the survival and proliferation of cancer cells and microorganisms .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.

    1,2,4-Triazole: Another heterocyclic compound with a similar structure and diverse biological activities.

    1,3,4-Oxadiazole: A related compound with a five-membered ring containing oxygen and nitrogen atoms.

Uniqueness

3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione is unique due to the presence of both the thiadiazole ring and the pentanedione moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O2S3

Molecular Weight

262.4 g/mol

IUPAC Name

3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pentane-2,4-dione

InChI

InChI=1S/C8H10N2O2S3/c1-4(11)6(5(2)12)14-8-10-9-7(13-3)15-8/h6H,1-3H3

InChI Key

XJOGRFKEUVLGDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN=C(S1)SC

Origin of Product

United States

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